molecular formula C17H14N4O4 B2552150 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide CAS No. 941965-52-2

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide

Cat. No. B2552150
CAS RN: 941965-52-2
M. Wt: 338.323
InChI Key: BOODTNWSBBQJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex benzamide derivatives often involves multi-step reactions and the use of various reagents and catalysts. For instance, the synthesis of N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide was achieved through a series of reactions characterized by IR, Raman, and NMR spectral data . Similarly, novel benzamide derivatives were synthesized using a one-pot three-component synthesis in an ionic liquid medium, which provided advantages such as good yields and mild reaction conditions . Another example

Scientific Research Applications

Crystal Structure and Stability

The study by Vangala et al. (2013) explores the formation of molecular complexes involving an antibacterial agent, nitrofurantoin, and various pyridyl bases, including 4-aminobenzamide. This research highlights the structural analysis and thermal stability of solvates and co-crystal solvates, providing insights into the potential for creating new solid forms of active pharmaceutical ingredients (APIs) through co-crystal solvation. This approach can enhance the pharmaceutical properties of APIs, such as solubility and stability, which are critical for drug development (Vangala, Chow, & Tan, 2013).

Conformational Studies

Forbes et al. (2001) delve into the conformational behavior of a related compound, N-(pyrimidin-2-yl)pentafluorobenzamide, demonstrating its cis amide bond stabilization in the solid state. This research sheds light on the conformational flexibility and solvation effects of related compounds, offering a foundational understanding of molecular conformations that can be applied to similar chemical entities. Understanding these conformational dynamics is crucial for rational drug design, affecting the bioavailability and target specificity of potential pharmaceuticals (Forbes, Beatty, & Smith, 2001).

Antimicrobial Activity

Bondock et al. (2008) report on the synthesis and antimicrobial evaluation of new heterocyclic compounds incorporating an antipyrine moiety, which is structurally related to the specified chemical. Their work highlights the potential of these synthesized compounds in offering new avenues for developing antimicrobial agents. This research underlines the importance of heterocyclic chemistry in discovering novel compounds with potential therapeutic applications, particularly in addressing the challenge of antibiotic resistance (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer Activity

Abdellatif et al. (2014) explore the synthesis and anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, providing a basis for the potential anticancer applications of related chemical structures. Their findings indicate significant inhibitory effects on the MCF-7 human breast adenocarcinoma cell line, emphasizing the role of pyrimidinone derivatives in developing new anticancer agents. This line of research is critical for expanding the arsenal of anticancer drugs, especially those targeting specific cancer cell lines with high efficacy (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in the treatment and prevention of various diseases . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential in other applications.

properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-5-4-8-20-15(10)18-11(2)14(17(20)23)19-16(22)12-6-3-7-13(9-12)21(24)25/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOODTNWSBBQJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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